Benzhydryl 2-chloroethyl ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl 2-chloroethyl ether can be synthesized through the reaction of benzhydrol with ethylene chlorohydrin in the presence of concentrated sulfuric acid and benzene. The reaction mixture is heated at reflux temperature for several hours, followed by purification through distillation under reduced pressure .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous distillation processes ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 2-chloroethyl ether undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of benzhydryl 2-hydroxyethyl ether.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form benzhydryl ethyl ether.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Benzhydryl 2-hydroxyethyl ether.
Oxidation: Benzophenone derivatives.
Reduction: Benzhydryl ethyl ether.
Scientific Research Applications
Benzhydryl 2-chloroethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzhydryl 2-chloroethyl ether exerts its effects involves the interaction of its ether linkage and chlorine atom with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether linkage can undergo oxidation or reduction, leading to the formation of different products. These reactions can influence various biochemical pathways and molecular targets, making the compound useful in diverse applications.
Comparison with Similar Compounds
Diphenylmethane: The parent structure of benzhydryl compounds, consisting of two benzene rings connected by a single methane.
Benzhydrol: The alcohol precursor used in the synthesis of benzhydryl 2-chloroethyl ether.
Benzhydryl ethyl ether: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both an ether linkage and a chlorine atom, which allows it to undergo a variety of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
[2-chloroethoxy(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVASENTCOLNJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186341 | |
Record name | Benzhydryl 2-chloroethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32669-06-0 | |
Record name | Benzhydryl 2-chloroethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzhydryl 2-chloroethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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